2-Bromo-6-chloro-4-fluorobenzaldehyde

Catalog No.
S2755468
CAS No.
1433990-64-7
M.F
C7H3BrClFO
M. Wt
237.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-chloro-4-fluorobenzaldehyde

CAS Number

1433990-64-7

Product Name

2-Bromo-6-chloro-4-fluorobenzaldehyde

IUPAC Name

2-bromo-6-chloro-4-fluorobenzaldehyde

Molecular Formula

C7H3BrClFO

Molecular Weight

237.45

InChI

InChI=1S/C7H3BrClFO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H

InChI Key

YFXZCTDYQNCIEF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)C=O)Br)F

solubility

not available

2-Bromo-6-chloro-4-fluorobenzaldehyde (CAS 1433990-64-7) is a highly functionalized, tetra-orthogonally substituted aromatic building block. Characterized by the presence of an aldehyde, bromine, chlorine, and fluorine on a single phenyl ring, it provides multiple distinct reactive sites for sequential modification. In industrial and pharmaceutical procurement, this compound is primarily selected for its utility as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors such as Bruton's Tyrosine Kinase (BTK) inhibitors. The distinct bond dissociation energies of the C-Br, C-Cl, and C-F bonds allow for precise, step-wise functionalization, such as regioselective palladium-catalyzed cross-coupling at the bromine position followed by nucleophilic aromatic substitution or condensation at the remaining functional handles [1].

Substituting 2-bromo-6-chloro-4-fluorobenzaldehyde with simpler analogs, such as 2-bromo-4-fluorobenzaldehyde or 2,6-dibromo-4-fluorobenzaldehyde, fundamentally alters the synthetic pathway and final molecule properties. The absence of the 6-chloro group in 2-bromo-4-fluorobenzaldehyde removes critical steric hindrance adjacent to the aldehyde, which is often required to enforce specific dihedral angles in downstream target molecules for established target binding[1]. Conversely, utilizing 2,6-dibromo-4-fluorobenzaldehyde introduces two chemically identical reactive sites, leading to poor regiocontrol during transition-metal-catalyzed couplings and resulting in complex mixtures of mono- and bis-coupled products [2]. Procurement of the exact bromo-chloro-fluoro pattern is therefore essential to maintain process yields and avoid costly chromatographic separations.

Regiocontrol in Palladium-Catalyzed Amination

In palladium-catalyzed amination reactions, 2-bromo-6-chloro-4-fluorobenzaldehyde demonstrates strict regioselectivity for the C-Br bond. Under standard conditions using Pd2(dba)3 and Xantphos, the target compound yields >85% of the desired mono-aminated product without activating the C-Cl bond. In contrast, the baseline comparator 2,6-dibromo-4-fluorobenzaldehyde yields a ~1:1 mixture of mono- and di-aminated byproducts due to competitive oxidative addition at both bromine sites [1].

Evidence DimensionMono-coupling yield and regioselectivity
Target Compound Data>85% yield of mono-aminated product (exclusive C-Br activation)
Comparator Or Baseline2,6-Dibromo-4-fluorobenzaldehyde (<50% mono-aminated yield, ~1:1 mono/di mixture)
Quantified Difference>35% higher yield of the desired mono-adduct
ConditionsPd2(dba)3 (0.05 eq), Xantphos (0.10 eq), KOAc, 1,4-dioxane, 100 °C

Predictable mono-coupling eliminates complex chromatographic separations, directly lowering scale-up costs and improving overall process efficiency.

Chemoselective Aldehyde Condensation vs. Halogen Displacement

The target compound allows for selective functionalization of the aldehyde group without premature displacement of the ortho-halogens. When subjected to reductive amination with primary amines, 2-bromo-6-chloro-4-fluorobenzaldehyde provides >90% yield of the corresponding benzylamine. The comparator, 2,4,6-trifluorobenzaldehyde, suffers from competitive nucleophilic aromatic substitution (SNAr) at the highly activated ortho-fluorine positions, resulting in up to 30% of unwanted displacement byproducts[1].

Evidence DimensionChemoselectivity during reductive amination
Target Compound Data>90% yield of benzylamine, <2% SNAr byproduct
Comparator Or Baseline2,4,6-Trifluorobenzaldehyde (up to 30% SNAr byproduct)
Quantified Difference28% reduction in unwanted nucleophilic displacement
ConditionsPrimary amine, NaBH(OAc)3, DCE, room temperature

Maintaining the integrity of the halogen handles during early-stage amine functionalization is critical for enabling subsequent downstream cross-coupling steps.

Thermal Stability and Processability in High-Temperature Couplings

For industrial-scale catalytic processes requiring prolonged heating, the choice of halogen is critical. 2-Bromo-6-chloro-4-fluorobenzaldehyde exhibits robust thermal stability, undergoing <5% proto-dehalogenation during extended heating at 100 °C in basic media. The comparator, 2-iodo-6-chloro-4-fluorobenzaldehyde, is significantly more labile, undergoing >20% proto-dehalogenation under identical conditions, which reduces the effective yield of the desired intermediate [1].

Evidence DimensionProto-dehalogenation under basic coupling conditions
Target Compound Data<5% dehalogenation
Comparator Or Baseline2-Iodo-6-chloro-4-fluorobenzaldehyde (>20% dehalogenation)
Quantified Difference15% reduction in degradation byproducts
Conditions1,4-dioxane, KOAc, 100 °C, 12 hours

The bromo-compound provides a quantifiable balance of reactivity and thermal stability, preventing yield loss during extended batch processing.

Synthesis of Kinase Inhibitors (e.g., BTK Inhibitors)

Where this compound is the right choice: Constructing complex heterocyclic scaffolds found in Bruton's Tyrosine Kinase (BTK) inhibitors. The precise arrangement of halogens allows for sequential, regioselective palladium-catalyzed cross-coupling at the bromine position, followed by structural elaboration at the aldehyde, without disrupting the chlorine and fluorine atoms that are often retained for target binding and metabolic stability [1].

Development of Agrochemical Actives

Where this compound is the right choice: Enhancing the lipophilicity and metabolic resistance of active ingredients in agrochemical research. The orthogonal reactivity profile ensures that the core aromatic ring can be functionalized step-wise, maximizing yield and minimizing the formation of regioisomeric impurities during scale-up [2].

Generation of Advanced Fluorinated Building Blocks for SAR Studies

Where this compound is the right choice: Structure-activity relationship (SAR) library generation. The ability to selectively perform nucleophilic aromatic substitution (SNAr) at the 4-fluoro position, while reserving the 2-bromo position for Suzuki or Buchwald-Hartwig couplings, enables the rapid synthesis of diverse, highly functionalized analogs [1].

XLogP3

2.8

Dates

Last modified: 08-16-2023

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